3-Ethyl-3-hexanamine hydrochloride

Catalog No.
S14307370
CAS No.
56065-47-5
M.F
C8H20ClN
M. Wt
165.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-hexanamine hydrochloride

CAS Number

56065-47-5

Product Name

3-Ethyl-3-hexanamine hydrochloride

IUPAC Name

3-ethylhexan-3-ylazanium;chloride

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

InChI

InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H

InChI Key

MHJOKATYCDQHDI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)[NH3+].[Cl-]

3-Ethyl-3-hexanamine hydrochloride, with the chemical formula C8H20ClN, is an organic compound classified as a primary amine. This compound is characterized by its amine functional group attached to a hexane chain with an ethyl substituent at the third carbon position. It appears as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt. The compound is often utilized in various chemical syntheses and biological studies, particularly due to its reactivity and ability to form amides.

  • Amidation Reactions: It can react with carboxylic acids to form corresponding amides. This process is typically facilitated by coupling agents like dicyclohexylcarbodiimide or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, which activate the carboxylic acid for nucleophilic attack by the amine .
  • Alkylation Reactions: The amine can undergo alkylation, where it reacts with alkyl halides to form more complex amines .
  • Oxidation Reactions: 3-Ethyl-3-hexanamine hydrochloride can be oxidized to form various nitrogen-containing compounds, depending on the oxidizing agent used.

The synthesis of 3-Ethyl-3-hexanamine hydrochloride can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of an appropriate ketone or aldehyde with ammonia or an amine in the presence of a reducing agent like sodium borohydride. For example, starting from 3-methylhexanone, one could add ethylamine followed by reduction to yield the desired amine .
  • Direct Alkylation: The compound can also be synthesized through direct alkylation of a suitable amine precursor with ethyl halides under basic conditions. This method often requires careful control of reaction conditions to minimize side reactions .

3-Ethyl-3-hexanamine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
  • Research: The compound is used in biochemical research for studying amide formation and other reaction mechanisms involving amines .
  • Industrial Chemistry: It is utilized in the production of surfactants and other industrial chemicals due to its reactivity.

Studies involving 3-Ethyl-3-hexanamine hydrochloride focus on its interactions with biological molecules. Research has shown that it can affect enzyme activity and may alter metabolic pathways when introduced into biological systems. Its ability to form complexes with metal ions has also been explored, indicating potential applications in coordination chemistry.

Several compounds exhibit structural similarities to 3-Ethyl-3-hexanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Characteristics
2-EthylhexanamineC8H19NHas a branched structure; used in similar applications but differs in steric hindrance.
1-HexanamineC6H15NA linear primary amine; less sterically hindered than 3-Ethyl-3-hexanamine.
N,N-DiethylhexanamineC10H23NContains two ethyl groups; exhibits different reactivity patterns compared to primary amines.
2-MethylaminohexaneC7H17NSimilar chain length but features a methyl group; alters its basicity and reactivity.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

165.1284273 g/mol

Monoisotopic Mass

165.1284273 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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